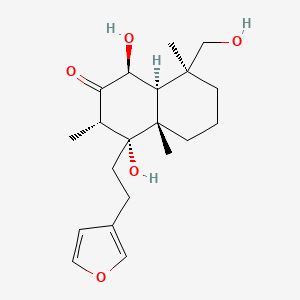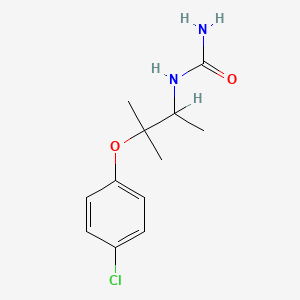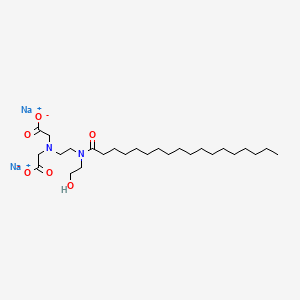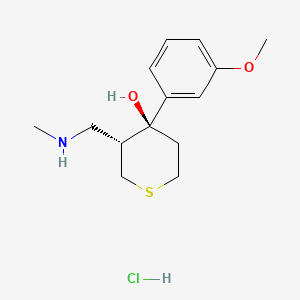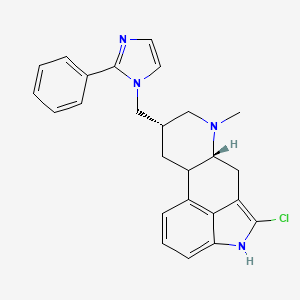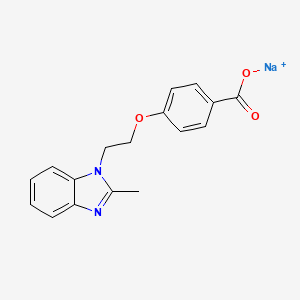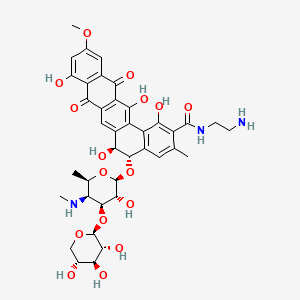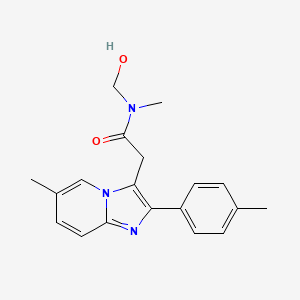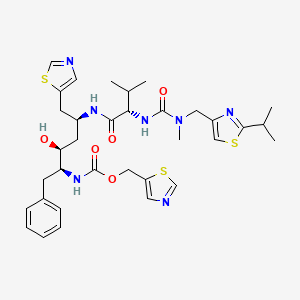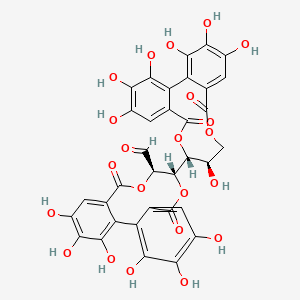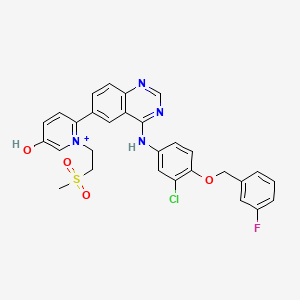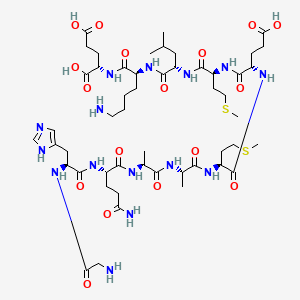
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- is a complex peptide derivative of L-glutamic acid. This compound is notable for its intricate structure, which includes multiple amino acid residues. L-glutamic acid itself is an α-amino acid that is widely used in the biosynthesis of proteins and serves as a key neurotransmitter in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- involves multiple steps of peptide coupling reactions. Each amino acid residue is sequentially added to the growing peptide chain using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions typically involve the use of coupling reagents like HBTU or DIC, and the reactions are carried out in solvents like DMF or DCM .
Industrial Production Methods
Industrial production of such complex peptides often employs automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. The process involves the protection and deprotection of functional groups to ensure selective reactions at each step. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- can undergo various chemical reactions, including:
Oxidation: The methionyl residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionyl residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Serves as a substrate in enzymatic studies and protein interaction assays.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid: The parent compound, widely used in protein biosynthesis.
N-Methyl-L-glutamic acid: A derivative with a methyl group added to the amino group.
N-Acetyl-L-glutamic acid: A derivative with an acetyl group added to the amino group
Uniqueness
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- is unique due to its complex structure and the presence of multiple amino acid residues. This complexity allows it to participate in a wide range of biochemical interactions and makes it a valuable tool in scientific research .
Properties
CAS No. |
119420-07-4 |
|---|---|
Molecular Formula |
C51H85N15O17S2 |
Molecular Weight |
1244.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C51H85N15O17S2/c1-26(2)21-36(49(80)61-30(9-7-8-18-52)45(76)65-35(51(82)83)12-15-41(71)72)66-48(79)34(17-20-85-6)64-46(77)32(11-14-40(69)70)62-47(78)33(16-19-84-5)60-43(74)28(4)57-42(73)27(3)58-44(75)31(10-13-38(54)67)63-50(81)37(59-39(68)23-53)22-29-24-55-25-56-29/h24-28,30-37H,7-23,52-53H2,1-6H3,(H2,54,67)(H,55,56)(H,57,73)(H,58,75)(H,59,68)(H,60,74)(H,61,80)(H,62,78)(H,63,81)(H,64,77)(H,65,76)(H,66,79)(H,69,70)(H,71,72)(H,82,83)/t27-,28-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
LMYRMZCIVJDSCP-OWYYFYIDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


